molecular formula C28H30N4O4 B2569887 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide CAS No. 941995-55-7

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide

Cat. No.: B2569887
CAS No.: 941995-55-7
M. Wt: 486.572
InChI Key: WKFJDOGDWVVUBB-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzo[d][1,3]dioxole group, a dimethylamino group, and an indolin group. These groups are common in many organic compounds and can contribute to the compound’s properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The benzo[d][1,3]dioxole group is a fused ring system that could contribute to the rigidity of the molecule. The dimethylamino group could potentially participate in hydrogen bonding or dipole-dipole interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The benzo[d][1,3]dioxole group might undergo electrophilic aromatic substitution reactions. The dimethylamino group could act as a nucleophile in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and the functional groups it contains. For example, the presence of the dimethylamino group could make the compound basic, and the benzo[d][1,3]dioxole group could contribute to its aromaticity .

Scientific Research Applications

Synthesis and Chemical Properties

The compound's synthesis involves complex chemical reactions, highlighting its potential in exploring chemical properties and interactions. For example, compounds with similar structural components have been synthesized to investigate their thermal properties, revealing insights into their stability and reactivity under various conditions (Al‐Hamdani et al., 2016). Such studies contribute to understanding the fundamental aspects of chemical synthesis and the development of novel compounds with specific properties.

Biological Activity and Potential Applications

Research into compounds with similar structural motifs has shown diverse biological activities, suggesting potential applications in developing therapeutic agents or biological probes. For instance, studies on benzoxazole derivatives and indole-based compounds have demonstrated their roles in modulating receptor activities and binding affinities to specific proteins, which could be crucial in designing drugs with targeted actions (Barf et al., 1996). Additionally, the exploration of these compounds in neurokinin receptor antagonism indicates their relevance in neurological research and potential therapeutic applications (Harrison et al., 2001).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could also be interesting to explore its potential biological activity .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O4/c1-31(2)22-10-8-21(9-11-22)24(32-14-13-20-5-3-4-6-23(20)32)17-30-28(34)27(33)29-16-19-7-12-25-26(15-19)36-18-35-25/h3-12,15,24H,13-14,16-18H2,1-2H3,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFJDOGDWVVUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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